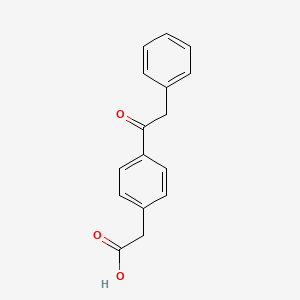
6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one is a heterocyclic compound that features a chromenone core with a chloro substituent at the 6th position and a pyridinyl group at the 2nd position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4H-chromen-4-one with 4-pyridylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a suitable solvent like DMF. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(pyridin-3-YL)-4H-chromen-4-one
- 6-Chloro-2-(pyridin-2-YL)-4H-chromen-4-one
- 2-(Pyridin-4-YL)-4H-chromen-4-one
Uniqueness
6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one is unique due to the specific positioning of the chloro and pyridinyl groups, which can influence its reactivity and biological activity. The presence of the chloro substituent at the 6th position can enhance its electrophilic character, making it more reactive in substitution reactions. Additionally, the pyridinyl group at the 2nd position can facilitate interactions with biological targets, contributing to its potential therapeutic applications.
Properties
CAS No. |
2110-28-3 |
|---|---|
Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-chloro-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C14H8ClNO2/c15-10-1-2-13-11(7-10)12(17)8-14(18-13)9-3-5-16-6-4-9/h1-8H |
InChI Key |
BJQTYAFKEOZQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


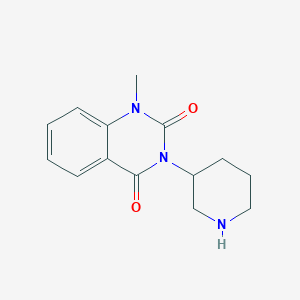
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)
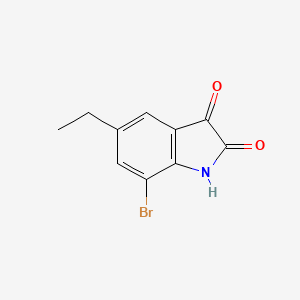



![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)
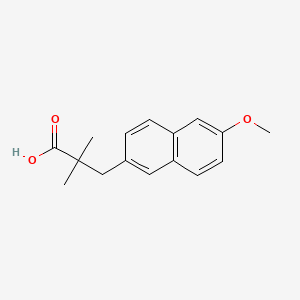
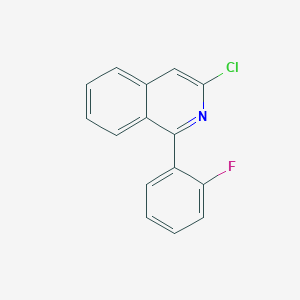
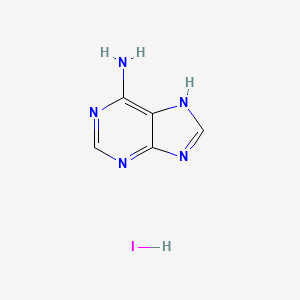
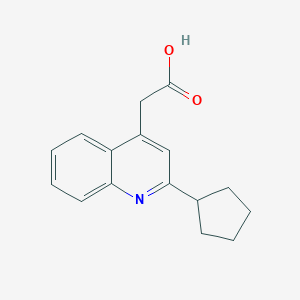
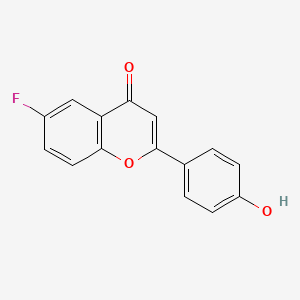
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)
